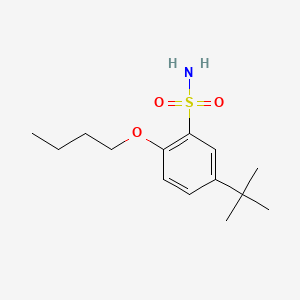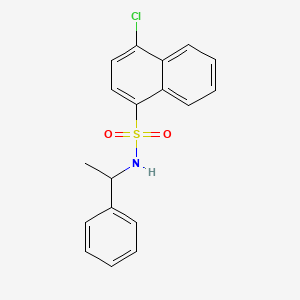
Acid Blue 168
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon fabrics. The compound is known for its vibrant blue color and excellent solubility in water. Its chemical structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, forming a copper complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 168 involves several steps:
Diazotization: 3-Amino-4-hydroxybenzenesulfonamide is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-(Benzylideneamino)benzoic acid.
Complexation: The resulting compound is complexed with copper sulfate to form the final product.
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, washed, and dried to obtain this compound in its powdered form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like nitric acid, which can degrade the dye.
Reduction: The dye can be reduced under specific conditions, altering its color properties.
Substitution: Substitution reactions can occur, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the breakdown of the dye into smaller fragments, while reduction can result in color changes .
Scientific Research Applications
Acid Blue 168 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks .
Mechanism of Action
The mechanism of action of Acid Blue 168 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, altering their color and allowing for visualization. The exact pathways and molecular targets can vary depending on the application, but the primary effect is the alteration of color properties through binding interactions .
Comparison with Similar Compounds
Acid Blue 113: Another acid dye with similar applications but different chemical structure.
Acid Blue 25: Known for its use in photocatalytic degradation studies.
Acid Blue 161: Used in textile dyeing with different stability and solubility properties.
Uniqueness: Acid Blue 168 is unique due to its specific copper complex structure, which provides distinct color properties and solubility characteristics. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
12219-24-8 |
|---|---|
Molecular Formula |
C20H15CuN5O5S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

